Dibenzothiophene-2-boronic acid
Description
Significance and Research Landscape of Dibenzothiophene-2-boronic Acid
This compound is a versatile compound with significant applications in organic synthesis and materials science. chemimpex.com Its primary role is as a key building block in the creation of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. chemimpex.com The presence of the boronic acid functional group makes it an ideal participant in Suzuki coupling reactions, a powerful and widely used method for forming carbon-carbon bonds. chemimpex.com
The research landscape for this compound is broad, extending into the development of advanced materials. It serves as a precursor for synthesizing materials like conductive polymers and organic semiconductors, which are fundamental components in modern electronics and optoelectronics. chemimpex.com The adaptability of the dibenzothiophene (B1670422) scaffold allows for the tailoring of material properties for specific applications in fields like electronics and photonics. chemimpex.com Furthermore, its capacity to form stable complexes with metals opens up research avenues in catalysis and the development of chemical sensors. chemimpex.com
Overview of Dibenzothiophene-Based Scaffolds in Modern Chemistry
Dibenzothiophene and its derivatives form a class of sulfur-containing heterocyclic compounds that are important scaffolds in modern chemistry. The rigid and planar structure of the dibenzothiophene core imparts unique photophysical and electronic properties to molecules that incorporate it. These characteristics are highly sought after in the design of materials for organic electronics.
The inherent properties of the dibenzothiophene unit can be finely tuned by attaching different functional groups at various positions. This structural versatility allows chemists to design and synthesize a wide array of molecules with tailored characteristics for applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs). However, the chemical manipulation of such heterocycles can present challenges; for instance, certain oxidation reactions involving dibenzothiophene have been found to be difficult, sometimes resulting in lower product yields. acs.orgacs.org
Foundational Role of the Boronic Acid Functional Group in Organic Synthesis
The boronic acid group, R-B(OH)₂, is a cornerstone of modern organic synthesis due to its stability, versatile reactivity, and relatively low toxicity. nih.gov First synthesized in 1860, boronic acids are now indispensable tools for creating new chemical bonds. nih.gov They are defined by a boron atom linked to an alkyl or aryl group and two hydroxyl groups. molecularcloud.org This structure allows them to act as Lewis acids, a key feature that enables their participation in a wide range of chemical reactions. wikipedia.orgresearchgate.net
The most prominent application of boronic acids is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction, catalyzed by a palladium complex, efficiently forms a carbon-carbon bond between the organic group of the boronic acid and an organohalide. molecularcloud.org Beyond this, boronic acids are crucial in other significant transformations, including:
Chan-Lam Coupling: Forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. molecularcloud.org
Liebeskind-Srogl Coupling: Another method for creating carbon-carbon bonds under different conditions. molecularcloud.org
Boronic acids also play a vital role in supramolecular chemistry, where they can form reversible covalent bonds with molecules containing diol groups, such as sugars. wikipedia.org This ability is harnessed in the development of sensors for saccharide detection. wikipedia.org The boronic acid functional group is valued not only for its reactivity but also because it is generally considered a "green" compound, often degrading to boric acid. nih.gov
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₉BO₂S | uni.lu |
| Molecular Weight | 228.08 g/mol | nih.gov |
| Monoisotopic Mass | 228.0416309 Da | nih.gov |
| InChIKey | CSLSCVHILGCSTE-UHFFFAOYSA-N | uni.lu |
| CAS Number | 668983-97-9 | nih.gov |
Table 2: Predicted Collision Cross Section (CCS) Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 229.04891 | 144.2 |
| [M+Na]⁺ | 251.03085 | 154.9 |
| [M-H]⁻ | 227.03435 | 148.3 |
| [M+NH₄]⁺ | 246.07545 | 166.0 |
| [M+K]⁺ | 267.00479 | 149.9 |
| [M+H-H₂O]⁺ | 211.03889 | 140.0 |
| [M+HCOO]⁻ | 273.03983 | 161.0 |
| [M+CH₃COO]⁻ | 287.05548 | 157.7 |
| Source: uni.lu |
Structure
2D Structure
Properties
IUPAC Name |
dibenzothiophen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLSCVHILGCSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC3=CC=CC=C32)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383302 | |
| Record name | Dibenzo[b,d]thiophen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668983-97-9 | |
| Record name | Dibenzo[b,d]thiophen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzothiophene-2-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Dibenzothiophene 2 Boronic Acid
Synthesis of Dibenzothiophene-2-boronic Acid and Related Boronates
General Synthetic Strategies for Arylboronic Acids
Arylboronic acids are a crucial class of reagents in organic synthesis, primarily due to their role in the widely-used Suzuki-Miyaura cross-coupling reaction. Several general strategies have been developed for their synthesis, offering flexibility in terms of starting materials and reaction conditions.
One of the most traditional and common methods involves the electrophilic trapping of arylmetal intermediates with borate (B1201080) esters. nih.gov This typically proceeds through the formation of an organometallic reagent, such as a Grignard reagent (from an aryl halide and magnesium) or an organolithium species (via lithium-halogen exchange), which then reacts with a trialkyl borate (e.g., trimethyl borate) at low temperatures. nih.govorganic-chemistry.org Subsequent hydrolysis of the resulting boronate ester furnishes the desired arylboronic acid. While effective, this method can sometimes result in low yields. nih.gov A variation of this approach utilizes a continuous flow setup for organolithium chemistry, allowing for multigram scale synthesis. organic-chemistry.org
Another prominent strategy is the transition metal-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent , such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govnih.gov This reaction, often referred to as the Miyaura borylation, is typically catalyzed by palladium complexes with various phosphine (B1218219) ligands. nih.gov This method has gained popularity due to its high efficiency and broad substrate scope, including the use of aryl chlorides, which are often more readily available and less expensive than the corresponding bromides and iodides. organic-chemistry.orgnih.gov Recent advancements have focused on developing more active and stable catalyst systems, including those that are effective under milder conditions, such as room temperature, and in more environmentally benign solvents like water or deep-eutectic solvents. organic-chemistry.orgnih.gov
Direct C-H borylation of arenes represents a more atom-economical approach, as it circumvents the need for pre-functionalized aryl halides. nih.govorganic-chemistry.org This method typically employs iridium or rhodium catalysts to selectively activate and functionalize a C-H bond on the aromatic ring with a boron-containing reagent. organic-chemistry.org The regioselectivity of this reaction can often be directed by substituents already present on the aromatic ring. organic-chemistry.org
Other notable methods for synthesizing arylboronic acids include the transmetalation of other organometallic compounds , such as aryl silanes and aryl stannanes, and the rhodium-catalyzed C-S bond cleavage of alkyl aryl sulfides followed by borylation. nih.govorganic-chemistry.org
The choice of synthetic strategy often depends on the specific arylboronic acid being targeted, the availability of starting materials, and the desired scale of the reaction. Each method presents its own set of advantages and limitations regarding functional group tolerance, reaction conditions, and cost-effectiveness.
Preparation of this compound Scaffolds
The synthesis of this compound and its derivatives typically follows the general strategies established for arylboronic acids, with specific adaptations for the dibenzothiophene (B1670422) core. A common and direct approach involves the lithium-halogen exchange of a halogenated dibenzothiophene precursor, followed by quenching with a borate ester.
For instance, the synthesis can start from 2-bromodibenzothiophene (B1267234). This starting material can be treated with a strong base, such as n-butyllithium, at low temperatures (e.g., -78 °C) to generate the corresponding 2-lithiodibenzothiophene intermediate. This highly reactive organolithium species is then reacted with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the ester to yield this compound.
An alternative and increasingly popular method is the palladium-catalyzed Miyaura borylation of 2-halodibenzothiophenes. This reaction involves the cross-coupling of 2-bromodibenzothiophene or 2-iododibenzothiophene (B1632392) with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. The resulting product is the pinacol (B44631) ester of this compound, which can often be used directly in subsequent cross-coupling reactions or can be hydrolyzed to the free boronic acid if desired. This method is valued for its milder reaction conditions and broader functional group tolerance compared to the organolithium route.
The table below summarizes a typical synthetic route for the preparation of this compound pinacol ester via Miyaura borylation.
| Starting Material | Reagents | Catalyst | Product | Typical Yield |
|---|---|---|---|---|
| 2-Bromodibenzothiophene | Bis(pinacolato)diboron (B₂pin₂), Potassium Acetate (KOAc) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | This compound pinacol ester | Good to Excellent |
Cross-Coupling Reactions Utilizing this compound
This compound is a valuable building block in organic synthesis, primarily due to its participation in various cross-coupling reactions to form new carbon-carbon bonds. chemimpex.com These reactions are fundamental in constructing more complex molecules with potential applications in materials science and medicinal chemistry. chemimpex.com
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of this compound. chemimpex.com This palladium-catalyzed reaction involves the coupling of the boronic acid with an organic halide or triflate (R-X) in the presence of a base. mdpi.com The general mechanism of the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. mdpi.com
This compound serves as the organoboron component in this reaction, allowing for the introduction of the dibenzothiophene moiety into a wide range of molecular scaffolds. This is particularly useful for the synthesis of π-conjugated materials, where the rigid and electron-rich dibenzothiophene unit can impart desirable electronic and photophysical properties.
The efficiency and scope of the Suzuki-Miyaura reaction are heavily dependent on the catalytic system employed, which consists of a palladium source and a ligand. Over the years, significant research has been dedicated to developing advanced catalytic systems that can overcome the challenges associated with coupling unreactive substrates, such as aryl chlorides, or performing reactions under milder conditions.
Early Suzuki-Miyaura reactions often required relatively high catalyst loadings and harsh reaction conditions. However, the development of electron-rich and sterically hindered phosphine ligands has revolutionized the field. Ligands such as SPhos have demonstrated high activity and stability, enabling the coupling of a wide range of aryl and heteroaryl chlorides with boronic acids. mdpi.com The use of palladium precatalysts, which are air- and moisture-stable and readily form the active catalytic species in situ, has also simplified the experimental setup and improved reproducibility. researchgate.net
Furthermore, research has explored the use of N-heterocyclic carbene (NHC) ligands, which have shown excellent performance in Suzuki-Miyaura couplings, often providing high turnover numbers and rates. The development of palladacycle catalysts has also been a significant advancement, offering robust and recyclable catalytic systems.
Recent trends in catalyst development focus on sustainability and practicality. This includes the design of catalysts that can operate in "green" solvents like water or deep eutectic solvents, as well as the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. nih.govresearchgate.net For instance, palladium nanoparticles supported on materials like graphene oxide have been shown to be effective catalysts for Suzuki-Miyaura reactions. researchgate.net The use of microwave irradiation has also been explored to accelerate reaction times and improve yields. researchgate.net
The table below highlights some examples of advanced catalytic systems used in Suzuki-Miyaura couplings.
| Catalyst/Ligand System | Key Features | Typical Substrates |
|---|---|---|
| Pd(OAc)₂ / SPhos | Highly active for aryl chlorides, broad substrate scope. mdpi.com | Aryl chlorides, bromides, and triflates |
| XPhos-Pd-G3 | Air-stable precatalyst, efficient for heteroaryl couplings. researchgate.net | Heteroaryl halides and boronic acids |
| Pd/Graphene Oxide | Heterogeneous catalyst, recyclable, can be used in aqueous media. researchgate.net | Aryl iodides and boronic acids |
| Pd₂(dba)₃ / XPhos in DES | Utilizes a green solvent system, good for a range of halides. nih.gov | (Hetero)aromatic halides and triflates |
The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance, making it a powerful tool for the synthesis of complex molecules. mdpi.comnih.gov When utilizing this compound, the reaction can be successfully performed with a wide variety of coupling partners.
Electrophilic Coupling Partners: A diverse range of aryl, heteroaryl, and vinyl halides (I, Br, Cl) and triflates can be coupled with this compound. mdpi.com The development of advanced catalytic systems has made the use of less reactive but more affordable aryl chlorides commonplace. researchgate.net The reaction is generally tolerant of both electron-donating and electron-withdrawing groups on the electrophilic partner, although electron-deficient halides tend to react more readily. mdpi.com
Functional Group Tolerance: A key advantage of the Suzuki-Miyaura reaction is its compatibility with a wide array of functional groups. This is crucial for late-stage functionalization in the synthesis of complex molecules. Functional groups that are typically well-tolerated include esters, ketones, amides, nitriles, ethers, and even some unprotected alcohols and amines, depending on the reaction conditions and the base used. researchgate.netnih.gov The mild reaction conditions and the use of relatively weak bases contribute to this broad functional group compatibility.
However, certain challenges can arise. For instance, highly sterically hindered substrates may require more specialized and active catalysts to achieve good yields. researchgate.net Additionally, some heterocyclic substrates can be problematic due to potential coordination of the heteroatom to the palladium catalyst, which can lead to catalyst deactivation. nih.gov In such cases, careful selection of the ligand and reaction conditions is essential to ensure a successful outcome. The protodeboronation (cleavage of the C-B bond by a proton source) of the boronic acid can also be a competing side reaction, particularly with heteroaryl boronic acids or under certain conditions, which can lower the yield of the desired cross-coupled product. researchgate.net
The table below provides a general overview of the substrate scope for the Suzuki-Miyaura coupling of this compound.
| Electrophile Type | Examples of Tolerated Functional Groups | Potential Challenges |
|---|---|---|
| Aryl Halides (I, Br, Cl) | -OMe, -NO₂, -CN, -CO₂R, -COR, -OH | Steric hindrance at ortho positions |
| Heteroaryl Halides | Pyridines, Pyrimidines, Thiophenes, Furans | Catalyst deactivation by heteroatoms, Protodeboronation |
| Vinyl Halides | Alkenes with various substituents | Geometric isomerization under certain conditions |
| Aryl Triflates | Phenolic derivatives | Hydrolysis of the triflate group |
Application in the Construction of Functionalized Biaryl and Polyaromatic Compounds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound is a key substrate for this transformation. lookchem.com Its primary application lies in its use as a building block for the synthesis of complex, functionalized biaryl and polyaromatic compounds. These structures are integral to the development of pharmaceuticals, agrochemicals, and advanced materials such as conductive polymers and organic semiconductors. lookchem.com
The dibenzothiophene moiety is a significant structural unit in various functional materials. By coupling this compound with various aryl or heteroaryl halides, chemists can introduce this sulfur-containing polycyclic aromatic system into larger molecular architectures. This strategy is fundamental for creating materials with specific electronic and photophysical properties.
For example, in the field of materials science, thiophene-containing conjugated polymers are synthesized via Suzuki polycondensation reactions. While specific studies detailing the polymerization of this compound are not prevalent in the provided search results, the general methodology involves the reaction of a bis(boronic acid) or bis(boronic ester) derivative of a thiophene-containing monomer with a dihaloaromatic compound. This process, catalyzed by a palladium complex, leads to the formation of high molecular weight polymers with extended π-conjugated systems, which are essential for applications in organic electronics.
The following table summarizes the key application of this compound in this context:
| Application Area | Synthetic Method | Type of Compound Produced |
| Organic Synthesis | Suzuki-Miyaura Coupling | Complex organic molecules |
| Pharmaceuticals | Suzuki-Miyaura Coupling | Bioactive molecules |
| Agrochemicals | Suzuki-Miyaura Coupling | Functionalized molecules |
| Materials Science | Suzuki-Miyaura Coupling | Conductive polymers, Organic semiconductors |
Other Transition Metal-Mediated Coupling Reactions
While palladium-catalyzed Suzuki reactions are the most prominent, other transition metals can also mediate transformations of boronic acids.
Copper-catalyzed reactions of aryl boronic acids provide alternative pathways for functionalization. One such reaction is the ipso-nitration, where the boronic acid group is replaced by a nitro group. This transformation is typically achieved using nitrite (B80452) salts in the presence of a copper catalyst under mild conditions. While this is a known reaction for various aryl boronic acids, a specific example detailing the copper-catalyzed nitration of this compound was not identified in the performed literature search.
Rhodium catalysts can be employed in annulation reactions where an aryl boronic acid adds to an unsaturated system, followed by an intramolecular cyclization to form a new ring. For instance, rhodium-catalyzed annulation of 2-cyanophenylboronic acid with alkynes has been shown to produce substituted indenones. However, extensive searches did not yield specific studies applying rhodium-catalyzed annulation processes directly to this compound.
Nickel has emerged as a more sustainable and cost-effective alternative to palladium for catalyzing Suzuki-Miyaura couplings. Furthermore, the use of mechanochemistry (e.g., ball milling) can reduce or eliminate the need for bulk solvents, leading to greener chemical processes. Temperature-controlled mechanochemical Suzuki-Miyaura couplings of aryl sulfamates with boronic acids have been successfully developed using nickel catalysts. Despite the existence of this methodology, no specific examples of this compound being used as the substrate in a nickel-catalyzed mechanochemical Suzuki coupling were found in the searched literature.
Catalyst-Free and Electrochemical Transformations Involving this compound
Recent advancements have focused on developing more sustainable synthetic methods that avoid transition metal catalysts. This compound is a relevant substrate in this area, particularly in electrochemical synthesis.
A versatile, transition-metal-free and additive-free method for creating biaryl compounds involves the oxidative electrocoupling of tetra(hetero)arylborates. lookchem.com In this process, this compound can be converted into a more reactive potassium trifluoro(dibenzothienyl)borate salt. This species can then undergo ligand exchange to form an unsymmetrical tetraarylborate, which upon electrochemical oxidation, promotes an intramolecular coupling to form a new carbon-carbon bond, yielding a biaryl product. lookchem.com This approach is noted for its broad scope, scalability, and robustness, representing a significant advancement in the organoboron toolbox. lookchem.com
The key features of this electrochemical transformation are summarized below:
| Feature | Description |
| Method | Oxidative Intramolecular Coupling of Tetra(hetero)arylborates |
| Catalyst | None (Catalyst-free) |
| Promoter | Electrochemical Oxidation |
| Substrate Derivative | Potassium trifluoro(dibenzothienyl)borate |
| Product | Functionalized Biaryls |
| Advantages | Transition-metal-free, additive-free, scalable, robust scope |
Intramolecular Cyclization and Annulation Strategies
Intramolecular cyclization and annulation reactions are powerful tools for constructing complex polycyclic aromatic systems. These strategies typically involve creating a precursor molecule that contains both the dibenzothiophene core and a reactive functional group, which can then be induced to form a new ring onto the existing framework. While methods exist for the intramolecular C-S cyclization to form the dibenzothiophene core itself via electrochemical oxidation of disulfides, specific examples where a derivative of this compound undergoes a subsequent intramolecular cyclization or annulation reaction were not found in the conducted research. The development of such strategies could provide novel routes to extended π-systems based on the dibenzothiophene scaffold.
C-H Activation and C-S Bond Cleavage Methodologies
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govnih.gov In the context of dibenzothiophene derivatives, C-H activation strategies are employed to forge new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized structures. researchgate.net
Palladium catalysis has been instrumental in the dual C-H functionalization of diaryl sulfides to afford dibenzothiophenes through an oxidative dehydrogenative cyclization. researchgate.net This approach has proven effective for a range of substrates. researchgate.net Similarly, the palladium-catalyzed oxidative synthesis of dibenzothiophenes from 2-biphenylyl disulfides via C-H functionalization has been developed, which notably proceeds without the need for additional metal oxidants, bases, or ligands. nih.gov
Another significant advancement is the palladium(II)-catalyzed synthesis of dibenzothiophene derivatives that proceeds through the cleavage of both a C-H and a C-S bond. rsc.orgresearchgate.net This catalytic C-H/C-S coupling method is particularly advantageous as it does not necessitate an external stoichiometric oxidant or reactive groups like C-X or S-H, thus expanding its applicability to the synthesis of complex π-systems. rsc.org The proposed mechanism for this transformation involves a sulfur-directed cyclometallation to form a palladacycle, followed by a C-S bond-forming reductive elimination to generate a dibenzosulfonium ion pair. Subsequent C-S bond cleavage releases the product. rsc.org
Rhodium catalysts have also been extensively used for C-H activation, often exhibiting high selectivity and reactivity. rsc.orgnih.gov These catalysts, particularly rhodium(III) complexes, can facilitate a variety of coupling reactions through double C-H activation, leading to the formation of complex heterocyclic and polycyclic scaffolds. rsc.orgnih.gov
While C-H activation builds upon the existing framework, C-S bond cleavage offers a route to restructure the dibenzothiophene core. Reactions mediated by transition metals like iron and ruthenium can induce the cleavage of C-S bonds in dibenzothiophene derivatives. rsc.org For instance, the thermal reaction of a bipyridyl-substituted dibenzothiophene with a ruthenium carbonyl complex resulted in a double C-S bond cleavage. rsc.org Furthermore, highly reactive tungsten complexes have demonstrated the ability to completely desulfurize dibenzothiophene. acs.org
| Methodology | Catalyst/Reagent | Key Transformation | Ref. |
| Dual C-H Activation | Pd(OAc)₂ | Diaryl sulfide (B99878) → Dibenzothiophene | researchgate.net |
| C-H Functionalization | Pd(II) catalyst | 2-Biphenylyl disulfide → Dibenzothiophene | nih.gov |
| C-H/C-S Coupling | Pd(OAc)₂ | Diaryl sulfide → Dibenzothiophene | rsc.orgresearchgate.net |
| C-S Bond Cleavage | [Ru₃(CO)₁₂] | C-S bond scission in dibenzothiophene derivative | rsc.org |
| Desulfurization | [W(PMe₃)₄(η²-CH₂PMe₂)H] | Complete removal of sulfur from dibenzothiophene | acs.org |
Electrophilic Cyclization for Dibenzothiophene S-Oxide Formation
A key transformation of dibenzothiophene derivatives, including those accessible from this compound, is the formation of dibenzothiophene S-oxides. A highly efficient, two-step method has been developed for this purpose. The process begins with a Suzuki-Miyaura cross-coupling of a 2-bromoaryl sulfinate ester with an arylboronic acid. This is followed by an intramolecular electrophilic cyclization of the resulting sulfinate ester moiety, a reaction that is effectively promoted by triflic anhydride (B1165640) (Tf₂O). researchgate.netnih.gov This electrophilic activation of the sulfinate ester leads to the formation of the dibenzothiophene S-oxide. researchgate.net
The reaction is believed to proceed through the activation of the S=O group by Tf₂O, forming a sulfuran intermediate. This is followed by an electrophilic aromatic substitution at the electrophilic sulfur atom, leading to a cyclized sulfuran, which upon hydrolysis, yields the final dibenzothiophene S-oxide. nih.gov This methodology is advantageous as it avoids the often harsh conditions of traditional methods that involve thiophene (B33073) ring formation from biaryls followed by oxidation. researchgate.net
Lewis Acid-Promoted Intramolecular Annulations
Lewis acids play a crucial role in promoting intramolecular cyclization reactions to form various ring systems. rsc.orgrsc.org In the context of sulfur-containing aromatics, Lewis acids like BF₃·Et₂O have been shown to catalyze the oxidative cycloaddition of thiophenes. nih.gov This suggests the potential for Lewis acid-promoted annulations in the synthesis of more complex dibenzothiophene-based structures.
A facile method for the benz-annulation of thiophenes using a Lewis acid/Brønsted acid combination has been reported, employing 2,5-dimethoxytetrahydrofuran (B146720) as a four-carbon synthon. nih.gov While not demonstrated directly on this compound, such strategies highlight the potential for Lewis acid catalysis in the construction of fused aromatic systems derived from a thiophene core. Simple Lewis acids like ZnCl₂ have also been shown to trigger oxidative annulations between phenols and acetylenes to furnish benzofurans, a reaction that proceeds via dual C-H and O-H bond activation. rsc.org The application of similar Lewis acid-catalyzed annulation strategies to appropriately substituted biaryl sulfides derived from this compound could provide a direct route to extended, fused thiophene-containing systems.
| Lewis Acid/System | Substrate Type | Product Type | Ref. |
| BF₃·Et₂O | Thiophenes | Thiophene S-monoxide cycloadducts | nih.gov |
| Lewis acid/Brønsted acid | Thiophenes | Benz-annulated thiophenes | nih.gov |
| ZnCl₂ | Phenols and acetylenes | Benzofurans | rsc.org |
Derivatization of the Dibenzothiophene Scaffold
The dibenzothiophene core, once formed, can be further functionalized to generate a wide range of derivatives with tailored properties. This compound is an excellent starting point for such derivatizations, particularly through reactions involving the sulfur atom and the extension of the π-conjugated system.
Synthesis of Dibenzothiophene S-Oxides and S,S-Dioxides
Dibenzothiophene S-oxides and S,S-dioxides are important classes of compounds with applications in materials science and chemical biology. researchgate.netresearchgate.net The S-oxides are of particular interest as they can act as precursors to atomic oxygen upon UV irradiation. researchgate.net
As detailed in section 2.3.2, a versatile method for synthesizing dibenzothiophene S-oxides involves the Suzuki-Miyaura coupling of 2-bromoaryl sulfinate esters with arylboronic acids, followed by an electrophilic cyclization with Tf₂O. researchgate.netnih.gov This approach allows for the synthesis of a variety of substituted dibenzothiophene S-oxides. researchgate.net
Once the dibenzothiophene S-oxide is formed, it can be readily oxidized to the corresponding S,S-dioxide. A common and effective oxidant for this transformation is meta-chloroperoxybenzoic acid (mCPBA), which typically provides the dibenzothiophene S,S-dioxide in high yield. nih.gov The ability to selectively prepare both the S-oxide and the S,S-dioxide from a common precursor allows for fine-tuning of the electronic and chemical properties of the dibenzothiophene scaffold.
| Transformation | Reagents | Product | Ref. |
| S-Oxide Synthesis | 1. Pd catalyst, K₃PO₄2. Tf₂O | Dibenzothiophene S-oxide | researchgate.netnih.gov |
| S,S-Dioxide Synthesis | mCPBA | Dibenzothiophene S,S-dioxide | nih.gov |
Functionalization for Extended Pi-Conjugated Systems
The extension of π-conjugated systems is a central theme in the development of organic materials for electronics and optoelectronics. nih.gov this compound is an ideal substrate for creating such systems due to the inherent reactivity of the boronic acid group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
This reaction allows for the straightforward introduction of various aryl and heteroaryl substituents onto the dibenzothiophene backbone, thereby extending the π-conjugation. By selecting appropriate coupling partners, a wide range of π-extended systems can be constructed. For example, coupling with other aromatic boronic acids or halides can lead to linear or more complex, branched conjugated architectures.
Furthermore, the dibenzothiophene S-oxide itself can be a platform for creating extended systems. For instance, π-extended dibenzothiophene S-oxides have been synthesized from 2-naphthylboronic acid through regioselective cyclization. researchgate.net The functionalization is not limited to C-C bond formation. The S-oxide can undergo further transformations, such as Pummerer-type C-H propargylation and reactions with arynes, to introduce additional functional groups and create highly functionalized, extended dibenzothiophene derivatives. nih.gov The synthesis of π-extended ladder-type dibenzophosphole oxides via intramolecular radical cyclization also provides an analogous strategy for building complex, fused aromatic systems. nih.gov
Mechanistic Investigations of Reactions Involving Dibenzothiophene 2 Boronic Acid
Elucidation of Reaction Mechanisms in Cross-Coupling Pathways
Dibenzothiophene-2-boronic acid is a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemimpex.com The catalytic cycle of these reactions is a well-established sequence of elementary steps that collectively result in the formation of a new carbon-carbon bond. youtube.comlibretexts.org
Palladium-Catalyzed Cycles: Oxidative Addition, Transmetalation, and Reductive Elimination
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which is applicable to this compound, involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. libretexts.orgillinois.edu The cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This step involves the cleavage of the carbon-halogen bond and the formation of new palladium-carbon and palladium-halogen bonds. youtube.comlibretexts.org
The subsequent and often rate-determining step is transmetalation , where the organic group from the boronic acid (in this case, the dibenzothiophenyl group) is transferred to the palladium center, displacing the halide. illinois.edursc.org This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. libretexts.orgnih.gov
Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination , where the two organic groups couple to form the desired biaryl product, and the palladium catalyst is regenerated in its Pd(0) state, ready to re-enter the catalytic cycle. youtube.comlibretexts.org
Table 1: Key Steps in the Palladium-Catalyzed Cross-Coupling of this compound
| Step | Description | Reactants | Products |
| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of the coupling partner. | Pd(0) complex, Aryl halide (Ar-X) | Arylpalladium(II) halide complex |
| Transmetalation | The dibenzothiophenyl group is transferred from the boron atom to the palladium center. | Arylpalladium(II) halide complex, Dibenzothiophene-2-boronate | Diarylpalladium(II) complex |
| Reductive Elimination | The two aryl groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst. | Diarylpalladium(II) complex | Biaryl product, Pd(0) complex |
Mechanistic Role of the Boronic Acid Moiety in Transmetalation Steps
The boronic acid functional group plays a pivotal role in the transmetalation step of the Suzuki-Miyaura reaction. While the exact mechanism of transmetalation remains a subject of detailed investigation, it is widely accepted that the boronic acid itself is not the active species. Instead, it is activated by a base to form a more nucleophilic boronate intermediate. illinois.edunih.gov This activation is crucial for the efficient transfer of the dibenzothiophenyl group to the palladium center. nih.gov
Two primary pathways for transmetalation have been proposed: the "boronate pathway" and the "oxide pathway." In the boronate pathway, the base reacts with the boronic acid to form a tetracoordinate boronate, which then reacts with the arylpalladium(II) halide complex. In the oxide pathway, the base first reacts with the palladium complex to form a palladium-hydroxo species, which then reacts with the neutral boronic acid. The prevailing pathway can be influenced by the specific reaction conditions, including the nature of the base and solvent. rsc.org Recent studies have identified and characterized pre-transmetalation intermediates with Pd-O-B linkages, providing direct evidence for the interaction between the palladium complex and the boron reagent before the transfer of the organic group. illinois.edu
Influence of Ligands and Reaction Conditions on Mechanistic Pathways
Reaction conditions such as the choice of base, solvent, and temperature also play a critical role. The base is essential for the activation of the boronic acid, and its strength and solubility can affect the rate of transmetalation. nih.gov The solvent system can influence the solubility of the reactants and intermediates, as well as the speciation of the boronic acid and the palladium complex. nih.gov For example, the presence of water can facilitate the hydrolysis of boronate esters to the more reactive boronic acids and can also influence the transmetalation mechanism by enabling the formation of Pd-OH intermediates. nih.gov
Mechanistic Understanding of C-H/C-S Bond Functionalization
While cross-coupling reactions are the most common transformations involving this compound, the functionalization of the dibenzothiophene (B1670422) core itself through C-H or C-S bond activation represents an area of growing interest. The direct functionalization of C-H bonds is an atom-economical approach to introduce new substituents onto the aromatic framework. chalmers.se In the context of dibenzothiophene derivatives, palladium-catalyzed reactions have been developed that proceed via the cleavage of both C-H and C-S bonds. researchgate.net
Mechanistic investigations into these transformations are often complex. For C-H activation, the process can be directed by a functional group on the molecule, which coordinates to the metal center and positions it for the cleavage of a specific C-H bond. In the case of dibenzothiophene, the sulfur atom can potentially act as a directing group. The mechanism of C-S bond cleavage often involves the insertion of a low-valent transition metal into the C-S bond, forming a metallacycle intermediate. rsc.org Subsequent reaction steps can then lead to the formation of new bonds. While specific mechanistic studies on C-H or C-S bond functionalization starting directly from this compound are not extensively reported, the principles derived from studies on related dibenzothiophene derivatives provide a foundational understanding.
Investigations into Regio- and Chemoselectivity in Transformations
Regioselectivity and chemoselectivity are critical considerations in the synthesis of complex molecules from multifunctional starting materials like this compound. Regioselectivity refers to the preference for reaction at one position over another, while chemoselectivity is the preferential reaction of one functional group in the presence of others. strath.ac.uk
In the context of dibenzothiophene, studies on the nucleophilic functionalization of manganese-complexed dibenzothiophene have shown that addition occurs exclusively at the C1 and C4 positions, with a predominance of the C1-functionalized isomer. epa.gov This regioselectivity is influenced by the nature of the nucleophile. epa.gov
For cross-coupling reactions involving this compound, the regioselectivity is inherently controlled by the position of the boronic acid group at the 2-position. However, chemoselectivity becomes a key issue when other reactive functional groups are present on either the dibenzothiophene core or the coupling partner. For instance, in a molecule containing both a boronic acid and a boronate ester, it is possible to achieve chemoselective cross-coupling by controlling the reaction conditions to favor the reaction of the more reactive boronic acid. strath.ac.uk Similarly, in transition-metal-free Suzuki-type couplings, orthogonal chemoselectivity has been demonstrated where C(sp3)-halides react selectively over C(sp2)-halides. researchgate.net
Table 2: Factors Influencing Selectivity in Reactions of Dibenzothiophene Derivatives
| Selectivity Type | Influencing Factors | Example |
| Regioselectivity | Directing groups, steric hindrance, electronic effects of substituents, nature of the attacking reagent. | Nucleophilic addition to Mn-complexed dibenzothiophene favoring the C1 position. epa.gov |
| Chemoselectivity | Relative reactivity of functional groups, choice of catalyst and ligands, reaction conditions (temperature, base). | Selective coupling of a boronic acid in the presence of a boronate ester. strath.ac.uk |
Dibenzothiophene 2 Boronic Acid in Catalytic Systems
Dibenzothiophene-2-boronic Acid as a Ligand in Transition Metal-Catalyzed Processes
This compound is a versatile organoboron compound that serves as a crucial building block in organic synthesis. chemimpex.comuni.lunih.gov Its primary application in catalytic systems is as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. chemimpex.comthieme-connect.com This reaction is a powerful and widely used method for forming carbon-carbon (C-C) bonds. nih.gov
In the Suzuki-Miyaura reaction, the this compound acts as a source of a dibenzothienyl group. The key step in the catalytic cycle involves the transmetalation of this organic residue from the boron atom to a transition metal center, typically palladium. wikipedia.org This process, facilitated by a base, is followed by reductive elimination to form the new C-C bond, yielding complex molecules that can be challenging to synthesize through other methods. nih.govazolifesciences.com
The dibenzothiophene (B1670422) moiety is a significant structural unit in materials science, particularly for creating conductive polymers, organic semiconductors, and light-emitting materials. chemimpex.comrsc.org The use of this compound in Suzuki-Miyaura coupling allows for the precise incorporation of this unit into larger, functional organic molecules. thieme-connect.comrsc.org Research has demonstrated the synthesis of various 2,3-diaryldibenzo[b]thiophene derivatives and other heterobiaryls using this methodology with moderate to good yields. rsc.orgresearchgate.net
Table 1: Examples of Suzuki-Miyaura Reactions with Thiophene-based Boronic Acids This table illustrates typical conditions and outcomes for Suzuki-Miyaura cross-coupling reactions involving thiophene (B33073) boronic acids, which share mechanistic principles with this compound.
| Aryl Halide Partner | Boronic Acid Partner | Catalyst System | Base | Product | Yield | Reference |
| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | XPhos Precatalyst | K₃PO₄ | 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | High | ntnu.no |
| 1,2-Dibromobenzene | 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 2-(Thiophen-2-yl)bromobenzene | 62% | rsc.org |
| 3-Bromothiophene derivative | Various Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 2,3-Diarylbenzo[b]thiophenes | 59-79% | researchgate.net |
Boronic Acid Catalysis in Organic Transformations
Beyond their role as reagents in cross-coupling, boronic acids, including derivatives like this compound, can function as catalysts themselves. nih.govrsc.org This catalytic activity stems from the unique electronic properties of the boron atom. nih.gov
Applications in Lewis Acid Catalysis
Boronic acids are stable, organic-soluble Lewis acids. wikipedia.orgnih.gov The boron atom possesses a vacant p-orbital, allowing it to act as an electron pair acceptor. wikipedia.orgmdpi.com This Lewis acidity enables boronic acids to activate Lewis basic functional groups, such as the oxygen in carbonyls and hydroxyls, facilitating a variety of organic transformations. nih.govwikipedia.org
A highly developed area of boronic acid catalysis is in dehydrative reactions, such as the formation of amides from carboxylic acids and amines, and esters from carboxylic acids and alcohols. rsc.orgresearchgate.net In these processes, the boronic acid reversibly forms a covalent intermediate with the carboxylic acid, activating it toward nucleophilic attack by the amine or alcohol. nih.govrsc.org This approach avoids the need for stoichiometric activating agents and often proceeds under mild conditions. rsc.org
Table 2: Boronic Acids as Lewis Acid Catalysts in Organic Reactions
| Reaction Type | Substrate Activated | Role of Boronic Acid | Product Type | Reference |
| Amidation | Carboxylic Acid | Forms a mixed anhydride-like intermediate, activating the carbonyl group. | Amide | nih.govresearchgate.net |
| Esterification | Carboxylic Acid | Activates the carbonyl group for nucleophilic attack by an alcohol. | Ester | nih.govrsc.org |
| Carbonyl Condensation | Carbonyl Compound | Binds to carbonyl oxygen, increasing electrophilicity for reactions like imine formation. | Imine, Oxime | nih.gov |
| Cycloaddition | Unsaturated Carboxylic Acid | Lewis-acid activation of the reactant to promote cycloaddition. | Cyclic Adduct | nih.gov |
Regioselective Catalysis in Complex Systems (General principles applied to boronic acids)
A key feature of boronic acids is their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, such as sugars, carbohydrates, and other polyols. wikipedia.orgacs.org This interaction can be exploited to achieve regioselective functionalization in complex systems. scite.aiacs.org
The boronic acid catalyst selectively binds to a cis-vicinal diol on a carbohydrate, forming a temporary cyclic boronate ester. acs.orgacs.org This binding can serve two purposes: it can act as a temporary protecting group for the involved hydroxyls, directing subsequent reactions to other positions, or it can activate one of the complexed hydroxyl groups, making it more nucleophilic. rsc.orgacs.org This nucleophilic activation, often enhanced by an intramolecular Lewis base on the catalyst, allows for highly regioselective reactions like acylations, glycosylations, and allylations at specific positions that are otherwise difficult to differentiate. acs.orgacs.orgnih.gov
Table 3: Examples of Boronic Acid-Catalyzed Regioselective Reactions of Carbohydrates
| Substrate | Boronic Acid Catalyst | Reagent | Reaction Type | Regioselective Outcome | Reference |
| Methyl α-D-mannopyranoside (contains cis-1,2-diol) | Imidazole-containing boronic acid / Pd complex | Allyl Methyl Carbonate | O-Allylation | Selective allylation of the equatorial hydroxy group. | acs.org |
| Unprotected Glycosyl Acceptor (contains cis-vicinal diol) | Imidazole-containing boronic acid | Glycosyl Halide / Ag₂O | Koenigs–Knorr Glycosylation | Forms 1,2-trans-β-(1 → 3) glycosidic linkage with high regioselectivity. | acs.org |
| Various Carbohydrate Derivatives | Diarylborinic acid-derived catalyst | Acid Chloride | Acylation | Differentiation of secondary OH groups. | scite.ai |
Strategies for Enhancing Catalytic Efficiency and Selectivity
Several strategies have been developed to improve the performance of catalytic systems involving boronic acids.
Catalyst and Ligand Design: For transition metal-catalyzed reactions, the choice of ligand on the metal center is critical. In Suzuki-Miyaura couplings with thienylboronic acids, highly active catalysts like XPhos precatalysts have shown superior performance. ntnu.no In boronic acid catalysis, modifying the boronic acid itself, for instance by incorporating a Lewis basic group like an imidazole, can create a bifunctional catalyst that significantly enhances reactivity and selectivity. acs.org
Optimization of Reaction Conditions: Fine-tuning parameters such as the base, solvent, and temperature is crucial for maximizing yield and selectivity. The solubility of both the boronic acid and the coupling partner must be sufficient in the reaction medium for the reaction to proceed efficiently. ntnu.no
Advanced Catalyst Systems: Innovative approaches are continuously being explored. One strategy involves the use of photocleavable protecting groups on the boronic acid, which allows for its controlled release during the reaction. researchgate.net A groundbreaking strategy involves the incorporation of an artificial amino acid containing a boronic acid group into an enzyme. scitechdaily.com By placing the boronic acid in the chiral environment of the protein's active site, highly efficient and enantioselective catalysis can be achieved through directed evolution, offering a sustainable alternative to traditional chemical methods. scitechdaily.com
Sensing and Biological Applications of Dibenzothiophene 2 Boronic Acid Derivatives
Design and Development of Molecular Sensors and Probes
The development of molecular sensors and probes is a key area where dibenzothiophene-2-boronic acid and its derivatives show considerable promise. chemimpex.com The core principle behind their function as sensors is the interaction of the boronic acid moiety with target analytes, which in turn modulates the photophysical or electrochemical properties of the dibenzothiophene (B1670422) core.
The design of phosphorescent sensors for quantifying metal ions represents an advanced application of organometallic chemistry. While specific studies detailing this compound in a phosphorescent sensor were not prevalent in the search results, the foundational principles are well-established for boronic acid derivatives. The boronic acid group can act as a recognition site for certain metal ions. For instance, some fluorescence sensors targeting boronic acids have shown attenuated fluorescence in the presence of metal ions like Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, and Cu²⁺. nih.gov The dibenzothiophene unit, known for its use in organic electronics, possesses inherent photophysical properties that could be harnessed. chemimpex.com A hypothetical sensor could be designed where the binding of a metal ion to the boronic acid group alters the electronic structure of the dibenzothiophene system, leading to a measurable change in its phosphorescence, thus allowing for quantification.
The ability of boronic acids to recognize and bind to saccharides and other biomolecules is one of their most explored features. researchgate.net This interaction is based on the formation of reversible covalent bonds between the boronic acid and the cis-diol groups present in many carbohydrates and glycoproteins. researchgate.netmdpi.com
The mechanism involves the boronic acid, a Lewis acid, reacting with the diol of a saccharide to form a five- or six-membered cyclic boronate ester. This binding event can be transduced into a detectable signal (e.g., fluorescence, color change) if the dibenzothiophene core is appropriately functionalized with a chromophore or fluorophore. This principle allows for the development of sensors for biologically important sugars like glucose.
Utility in Biochemical Research and Diagnostics
The compound is utilized in the development of sensors and probes for detecting biomolecules, which aids in medical diagnostics and research. chemimpex.com The capacity of this compound derivatives to bind with specific biomolecules, as detailed above, makes them valuable tools in biochemical assays. For example, probes based on this scaffold could be used to detect aberrant glycosylation patterns on cell surfaces, which are often a hallmark of cancerous cells. This makes them promising candidates for diagnostic applications, including cellular imaging and potentially in-vitro assays. nih.gov
Applications in Medicinal Chemistry and as Precursors to Bioactive Compounds
This compound serves as a versatile building block and a key pharmacophore in the design of new therapeutic agents. mdpi.comchemimpex.com Boronic acids have gained significant traction in medicinal chemistry, underscored by the FDA approval of drugs like Bortezomib, which contains a boronic acid group essential to its mechanism of action. mdpi.comnih.gov
This compound is a valuable intermediate in organic synthesis, primarily due to the versatility of the boronic acid group in carbon-carbon bond-forming reactions. chemimpex.com It is an excellent candidate for the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing complex molecular architectures from simpler precursors. mdpi.comchemimpex.com This reactivity allows chemists to incorporate the dibenzothiophene moiety into larger molecules, which is a common strategy in the synthesis of active pharmaceutical ingredients and novel agrochemicals. chemimpex.com
| Application Area | Principle / Mechanism | Target Analyte / Biological System | Potential Outcome |
|---|---|---|---|
| Saccharide Sensing | Reversible covalent bond formation between the boronic acid group and cis-diol moieties. researchgate.net | Glucose and other saccharides. researchgate.net | Development of diagnostic sensors for monitoring blood sugar. |
| Pharmaceutical Synthesis | Acts as a key building block in Suzuki-Miyaura cross-coupling reactions to form new C-C bonds. mdpi.comchemimpex.com | Precursors for complex organic molecules. chemimpex.com | Efficient synthesis of novel pharmaceutical and agrochemical compounds. chemimpex.com |
| Enzyme Inhibition | The boronic acid moiety forms a stable, reversible complex with nucleophilic residues (e.g., serine, threonine) in an enzyme's active site. mdpi.comnih.gov | Proteasomes, Beta-lactamases, Autotoxin. mdpi.comnih.govidrblab.net | Development of therapeutic agents for cancer and infectious diseases. researchgate.netmdpi.com |
The boronic acid functional group is a key pharmacophore for inhibiting certain classes of enzymes, particularly serine proteases and the proteasome. mdpi.comnih.gov The boron atom acts as an electrophile that forms a stable, tetrahedral adduct with a nucleophilic hydroxyl group from a serine or threonine residue in the enzyme's active site. mdpi.com
This mechanism is famously exploited by the anticancer drug Bortezomib, a dipeptidyl boronic acid that inhibits the 26S proteasome, a key regulator of protein degradation in cells. mdpi.com By disrupting this system, Bortezomib induces apoptosis in cancer cells. mdpi.com The design principles from Bortezomib can be applied to derivatives of this compound to create novel inhibitors. Other biological targets for boronic acid-based inhibitors include histone deacetylases (HDACs), beta-lactamases (enzymes responsible for antibiotic resistance), and autotoxin, a phospholipase implicated in cardiovascular disease. mdpi.comnih.govidrblab.net
Investigations into the Environmental Remediation of Sulfur-Containing Pollutants Using this compound and its Derivatives Remain a Nascent Field
Currently, there is a notable absence of published research specifically detailing the use of this compound and its derivatives for the environmental remediation of sulfur-containing pollutants. Extensive searches of scientific literature and databases have not yielded studies focused on this particular application.
While the parent compound, dibenzothiophene (DBT), is a well-known and persistent sulfur-containing pollutant found in fossil fuels, and its removal is a significant area of environmental research, the specific role of its boronic acid derivative in remediation has not been explored in the available literature. Research into the environmental applications of organoboron compounds is an expanding field; however, this has yet to translate into specific studies on this compound for desulfurization or other forms of sulfur pollutant remediation.
Investigations into the desulfurization of dibenzothiophene have traditionally focused on methods such as hydrodesulfurization, biodesulfurization, and adsorptive desulfurization using various materials. Similarly, the applications of boronic acids in environmental science have been documented in areas like sensing and separation of other types of compounds, but not for the targeted remediation of sulfur pollutants.
Therefore, a detailed discussion with research findings and data tables on the environmental remediation of sulfur-containing pollutants using this compound cannot be provided at this time due to the lack of available scientific evidence. This represents a potential area for future research within the fields of environmental chemistry and materials science.
Theoretical and Computational Studies of Dibenzothiophene 2 Boronic Acid Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a primary computational method for investigating the properties of organoboron and organosulfur compounds. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying the electronic structure, reactivity, and interactions of complex molecules. researchgate.netnih.gov
DFT calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. mdpi.com By analyzing parameters derived from DFT, such as Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—researchers can understand a molecule's kinetic stability and chemical reactivity. informaticsjournals.co.in The energy gap between HOMO and LUMO, for instance, is a key indicator of molecular stability. researchgate.net
Local reactivity descriptors like Fukui functions and electrostatic potential maps can be calculated to identify specific atomic sites prone to nucleophilic or electrophilic attack. researchgate.netresearchgate.netaip.org For example, in studies of dibenzothiophene (B1670422) (DBT) interacting with boron-doped systems, the reactivity of different sites is characterized using these descriptors to understand adsorption preferences. researchgate.netaip.org The principle of Hard and Soft Acids and Bases (HSAB) can also be applied in a local sense to predict the behavior of different sites with various reagents. aip.org Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate donor-acceptor interactions, such as proton transfer, by revealing stabilization energies. informaticsjournals.co.in
The table below summarizes key quantum chemical parameters often calculated using DFT to model reactivity.
The interaction of sulfur-containing aromatic compounds like dibenzothiophene with nanomaterials is a significant area of research, particularly for desulfurization applications. researchgate.netnih.gov DFT is extensively used to model the adsorption of dibenzothiophene (DBT), a parent compound of dibenzothiophene-2-boronic acid, on various nanosurfaces, including boron-doped carbon nanoribbons and hexagonal boron nitride (h-BN) nanosheets. researchgate.netaip.orgresearchgate.netnih.gov
Studies show that doping carbon nanostructures with boron atoms introduces charge defects that can enhance selectivity towards sulfur compounds. researchgate.net The adsorption mechanism is often non-covalent, involving dipole interactions and dispersion forces, which are crucial for an accurate description of the adsorption process. researchgate.netaip.org On pristine hexagonal boron nitride nanosheets, the adsorption of DBT is an exothermic and spontaneous process, driven primarily by van der Waals forces and π–π stacking interactions. researchgate.netnih.gov The strength of these interactions is influenced by the number of aromatic rings in the sulfur compound. nih.gov
Theoretical investigations have explored how modifying h-BN, for instance by doping it with oxygen or fluorine, can enhance its adsorption performance for DBT. researchgate.net The introduction of carbon into the h-BN matrix to form borocarbonitride (BCN) materials has also been shown to create highly effective catalysts for oxidative desulfurization. researchgate.net
Table 2: DFT-Calculated Adsorption Energies (Eads) of Dibenzothiophene (DBT) on Various Nanosurfaces
| Adsorbent Surface | Adsorption Energy (kcal/mol) | Key Interaction Type |
|---|---|---|
| h-BN Nanosheet (π–π stacked) | -10.07 | van der Waals, π–π stacking nih.gov |
| h-BN Nanosheet (perpendicular) | -6.7 | van der Waals nih.gov |
Note: Adsorption energies are often negative, indicating an exothermic and favorable process.
DFT calculations can accurately predict various spectroscopic and electrochemical properties. For instance, theoretical calculations of the band gap of a dibenzothiophene derivative were found to be in good agreement with the value determined experimentally from UV-Vis absorption spectra. stmcc.in A calculated band gap of 2.98 eV closely matched the experimental optical band gap of 2.91 eV for 2,8-di-(4-formylphenyl)dibenzothiophene. stmcc.in Such studies are crucial for designing novel molecular probes and materials for organic electronics. informaticsjournals.co.instmcc.in
Computational methods can also predict changes in spectroscopic properties upon interaction with other molecules or surfaces. The UV/Vis absorption spectrum of a system can be calculated to show how it changes when a molecule like DBT is adsorbed onto a nanomaterial, which is indicated by a reduction in the energy gap (Eg) of the nanomaterial. researchgate.net Furthermore, electrochemical measurements, such as those involving redox processes, can be modeled to understand reaction mechanisms, including electro-catalytic reactions and electro-polymerization. researchgate.net
Quantum Chemical Analyses for Deeper Mechanistic Insights
Beyond property prediction, quantum chemical calculations provide profound insights into reaction mechanisms. nih.govrsc.org For boron-catalyzed reactions, such as direct amidation, quantum mechanical modeling has been used to challenge previously accepted mechanisms and propose new, lower-energy pathways. rsc.org These studies suggest that catalytic cycles may proceed through dimeric boron-containing motifs that activate the carboxylic acid while delivering the amine nucleophile. rsc.org
Such detailed mechanistic investigations are vital for reaction and catalyst design. nih.gov By calculating the energies of transition states and intermediates, researchers can map out the entire energy profile of a reaction. rsc.org This allows for the identification of rate-determining steps and provides a basis for rationally designing more efficient catalysts. nih.gov For instance, in the context of desulfurization, DFT calculations have been employed to clarify the mechanism of the oxidative desulfurization (ODS) process catalyzed by imidazole-based heteropolyacids, optimizing elements and basis sets to model the reaction accurately. acs.org These computational approaches are essential for moving from understanding to prediction and the rational design of new chemical systems and processes. nih.govinformaticsjournals.co.in
Future Directions and Emerging Research Avenues for Dibenzothiophene 2 Boronic Acid
Advancements in Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of boronic acids is no exception. Future research is expected to focus on creating more environmentally benign and efficient routes to dib-enzothiophene-2-boronic acid and its derivatives.
Key Research Thrusts:
Mechanochemistry: A facile and environmentally friendly method for forming boronic acid esters involves the simple grinding of a boronic acid with a diol in the absence of a solvent. rsc.org This solvent-free approach, known as mechanochemistry, offers a significant reduction in waste and energy consumption compared to traditional solution-based methods.
Catalytic C-H Borylation: Direct C-H borylation of the dib-enzothiophene core using transition metal catalysts presents a highly atom-economical route. Future work will likely focus on developing more efficient and selective catalysts that can operate under milder conditions, further enhancing the sustainability of the process.
Renewable Feedstocks: Investigating the use of renewable biomass as a starting material for the synthesis of dib-enzothiophene precursors could dramatically reduce the carbon footprint of its production. rsc.org
Micellar Catalysis: Utilizing water as a solvent is a key goal of green chemistry. rsc.org Micellar catalysis, which employs surfactants to create nanoreactors in water, can enhance the solubility of organic compounds and facilitate reactions, offering a sustainable alternative to organic solvents. rsc.org
These advancements aim to make the synthesis of dib-enzothiophene-2-boronic acid not only more efficient but also more aligned with the principles of sustainable chemical manufacturing.
Exploration of Novel Applications in Advanced Functional Materials and Devices
The distinct optoelectronic properties of the dib-enzothiophene moiety make it a highly attractive component for a new generation of advanced functional materials. Dib-enzothiophene-2-boronic acid serves as a crucial intermediate for creating these sophisticated materials. chemimpex.com
Emerging Applications:
Organic Light-Emitting Diodes (OLEDs): Dib-enzothiophene-based materials are being extensively investigated for their use in OLEDs. researchgate.netinnovations-report.com Their high thermal stability and electron-donating ability are key characteristics for host materials in phosphorescent OLEDs (PHOLEDs). researchgate.net The introduction of boron atoms into nanographene structures, for which dib-enzothiophene derivatives are precursors, can shift fluorescence to the desirable blue spectrum and improve electron transport. innovations-report.com
Organic Photovoltaics (OPVs): The development of novel conjugated polymers incorporating dib-enzothiophene-S,S-dioxide units is a promising area. These materials can be designed for highly efficient photosynthesis of hydrogen peroxide in pure water, demonstrating their potential in renewable energy applications. rsc.org
Organic Field-Effect Transistors (OFETs): Polydib-enzothiophenes are valuable as host materials in OFETs due to their low-lying LUMO levels and high hole mobility. researchgate.net
Dye-Sensitized Solar Cells (DSSCs): The rational design of dyads combining boron dipyrromethene (BODIPY) and carbazole, which can be synthesized using boronic acid derivatives, is being explored to create broadly absorbing dyes for high-performance DSSCs. nih.gov
The ability to fine-tune the electronic properties of materials derived from dib-enzothiophene-2-boronic acid through synthetic modifications is a key driver of innovation in organic electronics. nbinno.comnbinno.com
Expansion into Underexplored Catalytic Transformations
While dib-enzothiophene and its derivatives are often the targets of catalytic processes, particularly in desulfurization, the use of dib-enzothiophene-2-boronic acid itself in catalysis is an area ripe for exploration.
Potential Catalytic Roles:
Ligand Development: The dib-enzothiophene scaffold can be incorporated into ligands for transition metal catalysis. The specific steric and electronic properties of the dib-enzothiophene moiety could lead to catalysts with novel reactivity and selectivity in a variety of cross-coupling and other organic transformations.
Organocatalysis: Boronic acids are known to catalyze a range of reactions, including amidations. researchgate.net Investigating the catalytic activity of dib-enzothiophene-2-boronic acid in such transformations could open up new avenues for metal-free catalysis.
Oxidative Desulfurization (ODS): Research into the catalytic oxidative desulfurization of dib-enzothiophene is ongoing, with various catalysts being developed to efficiently convert it to its corresponding sulfone, which can then be more easily removed from fuel sources. acs.orgbcrec.idnih.govsemanticscholar.orgnih.gov While dib-enzothiophene is the substrate in this context, understanding its interactions with catalysts can inform the design of new catalytic systems.
The development of novel catalytic applications for dib-enzothiophene-2-boronic acid and its derivatives could provide new tools for synthetic chemists and lead to more efficient and selective chemical processes.
Development of Innovative Sensor Designs and Targeted Biomedical Applications
The ability of boronic acids to reversibly bind with diols forms the basis for their use in a wide range of sensing and biomedical applications. mdpi.comnih.gov Dib-enzothiophene-2-boronic acid, with its unique fluorescent properties, is a particularly promising candidate for these fields.
Future Research Directions:
Fluorescent Chemosensors: The development of water-soluble fluorescent boronic acid compounds for carbohydrate recognition is an active area of research. nih.gov Benzo[b]thiophene boronic acid derivatives have been shown to exhibit unusual emission wavelength shifts upon binding to sugars, making them useful for building glycoprotein biosensors. nih.gov
Electrochemical Sensors: Boronic acid-functionalized materials can be used to create electrochemical sensors for the detection of cis-diol-containing biomolecules. mdpi.com These sensors can be designed to be reagentless, offering a significant advantage for practical applications. mdpi.com
Drug Delivery Systems: Phenylboronic acid-functionalized layer-by-layer films and microcapsules are being developed for glucose-responsive insulin delivery. mdpi.com These systems release insulin in response to changes in glucose concentration, offering a potential new approach for diabetes management. mdpi.com
Cancer Therapy: Boronic acid-containing polymers have shown potential in various biomedical applications, including cancer therapy. researchgate.netresearchgate.net The ability of boronic acids to target glycoproteins, which are often overexpressed on the surface of cancer cells, makes them attractive for targeted drug delivery and diagnostics. nih.gov
The unique combination of the dib-enzothiophene fluorophore and the diol-binding capability of the boronic acid group positions dib-enzothiophene-2-boronic acid as a powerful tool for the development of next-generation sensors and biomedical technologies.
Integration of Computational Methods for Rational Design and Discovery
Computational chemistry and molecular modeling are becoming increasingly integral to the process of materials discovery and design. These methods allow researchers to predict the properties of molecules and materials before they are synthesized, saving time and resources.
Applications in Dib-enzothiophene Research:
Predicting Electronic Properties: Density functional theory (DFT) can be used to calculate the electronic structures, electronic transitions, and other key properties of dib-enzothiophene derivatives. semanticscholar.org This information is crucial for designing materials with optimal performance in devices like OLEDs. semanticscholar.org
Understanding Reaction Mechanisms: Computational methods can be used to elucidate the mechanisms of chemical reactions, such as the pyrolysis of dib-enzothiophene. acs.org This understanding can help in developing more efficient processes for desulfurization and other transformations.
Guiding Material Design: By systematically studying the structure-property relationships of dib-enzothiophene-based materials, computational models can guide the design of new materials with tailored properties for specific applications. researchgate.net For example, theoretical calculations can indicate the potential for bipolar charge transport in meta-linked materials based on dib-enzothiophene, which is beneficial for OLED performance. researchgate.net
Investigating Excited State Dynamics: Combining femtosecond transient absorption spectroscopy with computational methods can elucidate the relaxation mechanisms of dib-enzothiophene derivatives, providing insights into their photophysical properties that are essential for their use in optoelectronic devices. chemrxiv.orgscispace.com
The synergy between computational and experimental approaches will be crucial for accelerating the discovery and development of new materials and applications based on dib-enzothiophene-2-boronic acid.
Q & A
Q. What are the standard synthetic routes for preparing dibenzothiophene-2-boronic acid, and how can its purity be validated?
this compound is typically synthesized via palladium-catalyzed cross-coupling reactions involving dibenzothiophene derivatives and boronic acid precursors. A common method involves copper(I) thiophene-2-carboxylate as a mediator under neutral conditions to minimize side reactions . Purity validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing characteristic peaks (e.g., boron-related signals in B NMR).
- High-Performance Liquid Chromatography (HPLC) : Assess purity levels, particularly for detecting anhydride impurities, which are common in boronic acids .
- Mass Spectrometry (MS) : Verify molecular weight and isotopic patterns.
Q. How does this compound interact with diols or anions in sensing applications?
Boronic acids, including this compound, form reversible covalent bonds with diols (e.g., sugars) via boronate ester formation and interact with anions (e.g., fluoride) through Lewis acid-base interactions. These interactions are pH-dependent and can be monitored using fluorescence spectroscopy or electrochemical methods . For example, competitive binding assays with alizarin red S (ARS) are used to quantify diol-binding affinity.
Q. What are the key challenges in characterizing this compound, and how are they addressed?
Challenges include hygroscopicity, air sensitivity, and the presence of anhydride byproducts. Mitigation strategies involve:
- Storing the compound under inert atmospheres (argon or nitrogen).
- Using deuterated solvents for NMR to avoid water interference.
- Employing derivatization techniques (e.g., esterification) to stabilize the boronic acid for analysis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound in Suzuki-Miyaura cross-coupling reactions?
Optimization involves systematic variation of:
Q. What experimental approaches resolve contradictions in reported catalytic activity data for this compound?
Discrepancies may arise from differences in substrate electronic effects or catalyst loading. To address this:
- Perform control experiments with standardized substrates (e.g., 4-bromotoluene).
- Use computational tools (DFT calculations) to model electronic effects of the dibenzothiophene moiety.
- Compare results with structurally analogous boronic acids (e.g., dibenzofuran-4-boronic acid) to isolate steric/electronic factors .
Q. How can this compound be integrated into novel separation protocols for environmental or biomedical analytes?
Leverage its affinity for diols or anions in:
- Boron affinity chromatography : Immobilize the compound on silica gel or polymer supports to separate sugars or glycoproteins.
- Solid-phase extraction (SPE) : Functionalize magnetic nanoparticles for selective capture of catecholamines or nucleotides. Validate separation efficiency via HPLC-UV or LC-MS .
Q. What strategies ensure reproducibility in studies involving this compound?
Follow guidelines for rigorous experimental reporting:
- Document catalyst batch numbers, solvent purification methods, and reaction temperatures.
- Include full spectral data (NMR, HPLC chromatograms) in supporting information.
- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and avoid overambitious designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
